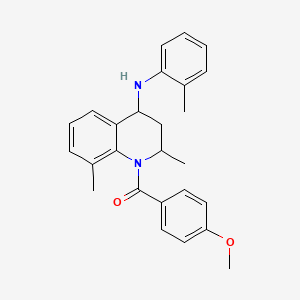![molecular formula C15H13N5O B3838865 4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B3838865.png)
4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol
Übersicht
Beschreibung
4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol, also known as MPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTP is a diazo compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected.
Biochemical and Physiological Effects:
4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. 4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has also been shown to have antioxidant properties, which could make it a valuable tool in the prevention and treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol in lab experiments is its versatility. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. However, there are also limitations to using 4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol. One area of interest is in the development of new drugs for the treatment of cancer. Researchers are currently exploring the potential of 4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol as a treatment for various types of cancer, and more research is needed to fully understand its potential applications. Other areas of interest include the development of new treatments for inflammatory diseases and oxidative stress-related diseases, as well as the study of 4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol's mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has been used extensively in scientific research for its potential applications in a variety of fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has been shown to have anti-cancer properties, and researchers are currently exploring its potential as a treatment for various types of cancer.
Eigenschaften
IUPAC Name |
4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-10-2-4-11(5-3-10)14-16-15(20-18-14)19-17-12-6-8-13(21)9-7-12/h2-9,21H,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFISAADNUJLVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)N=NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-p-Tolyl-1H-[1,2,4]triazol-3-ylazo)-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3838782.png)
![3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838784.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B3838789.png)

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3838807.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3838811.png)

![3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838820.png)
![7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3838830.png)


![3-[(diphenylacetyl)amino]-4-methoxybenzamide](/img/structure/B3838836.png)
![1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3838857.png)
![7-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)quinolin-2-ol](/img/structure/B3838875.png)